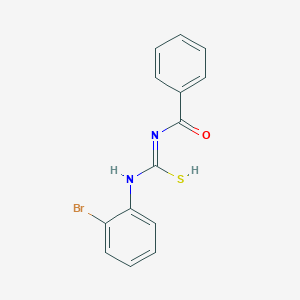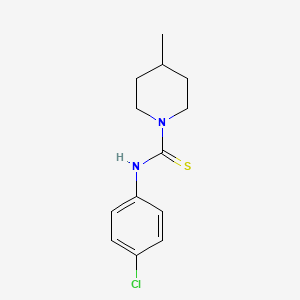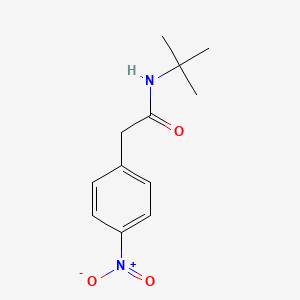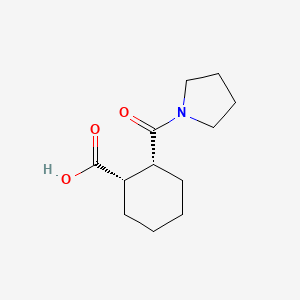
(1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid is an organic compound featuring a cyclohexane ring substituted with a pyrrolidine-1-carbonyl group and a carboxylic acid group. This compound’s stereochemistry is defined by the (1S,2R) configuration, indicating the spatial arrangement of its substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid can be approached through several synthetic routes:
-
Starting from Cyclohexane Derivatives: : One method involves the functionalization of cyclohexane derivatives. For example, cyclohexanone can be converted to the desired product through a series of steps including:
Formation of the Carboxylic Acid Group: Oxidation of cyclohexanone to cyclohexane-1-carboxylic acid.
Introduction of the Pyrrolidine Group: Reaction of cyclohexane-1-carboxylic acid with pyrrolidine and a coupling reagent like carbodiimide to form the amide bond.
-
Chiral Synthesis: : Utilizing chiral catalysts or starting materials to ensure the correct stereochemistry. Enzymatic methods or chiral auxiliaries can be employed to achieve the (1S,2R) configuration.
Industrial Production Methods
Industrial production may involve:
Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to isolate the desired stereoisomer.
化学反应分析
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form derivatives like esters or anhydrides.
Reduction: The carbonyl group in the pyrrolidine-1-carbonyl moiety can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Carbodiimides (e.g., DCC), EDCI for amide bond formation.
Major Products
Esters and Anhydrides: From oxidation reactions.
Alcohols: From reduction reactions.
Amides and Substituted Derivatives: From substitution reactions.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its stereochemistry makes it useful in asymmetric synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its unique structure.
Biological Studies: Studying its interaction with biological molecules and pathways.
Industry
Material Science:
作用机制
The mechanism by which (1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. Generally, it could:
Bind to Enzymes or Receptors: Affecting their activity.
Participate in Metabolic Pathways: Altering biochemical processes.
相似化合物的比较
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the pyrrolidine group.
Pyrrolidine-1-carboxylic acid: Lacks the cyclohexane ring.
Other Stereoisomers: Different spatial arrangements of the same groups.
Uniqueness
Stereochemistry: The (1S,2R) configuration provides unique properties and reactivity.
Functional Groups: The combination of a cyclohexane ring, a pyrrolidine group, and a carboxylic acid group makes it distinct.
This outline provides a comprehensive framework for understanding and discussing (1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
属性
IUPAC Name |
(1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDEFAIBWNKIN-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
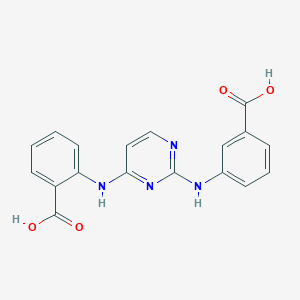
![5-Bromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B7883074.png)
![1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B7883076.png)
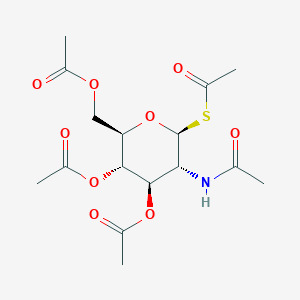
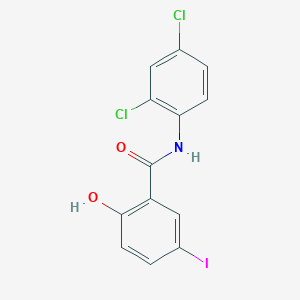
![3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7883102.png)
![6-ethyl-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7883108.png)
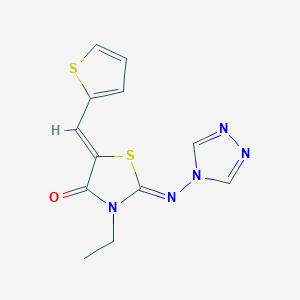
![(2S,3R)-2-[(4-chlorophenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7883127.png)
![3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7883130.png)
![1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine;oxalic acid](/img/structure/B7883136.png)
